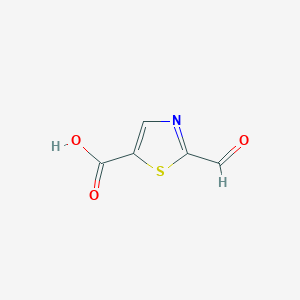

2-Formylthiazole-5-carboxylic acid

Vue d'ensemble

Description

2-Formylthiazole-5-carboxylic Acid is a useful reagent in the preparation of condensed heterocyclic compounds such as 5-oxo-7,8,9,9a-tetrahydro-5H-pyrido[2,3-a]pyrrolizine derivatives which are potential calcitonin agonists for drugs .

Synthesis Analysis

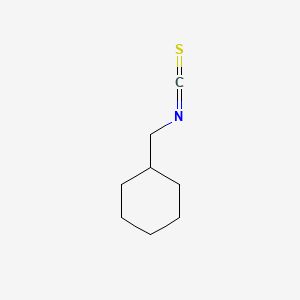

A series of 2-sulfursubstituted thiazole carboxanilides was synthesized via the reaction between 2-sulfur substituted thiazole carboxylic acid chlorides and substituted aniline .Applications De Recherche Scientifique

Xanthine Oxidase Inhibitors

Thiazole-5-carboxylic acid derivatives, which include 2-Formylthiazole-5-carboxylic acid, have been found to be potent xanthine oxidase inhibitors . Xanthine oxidase is a versatile molybdoflavoprotein involved in the metabolism of purines, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid . The inhibition of xanthine oxidase may result in broad-spectrum chemotherapeutic for gout, cancer, inflammation, and oxidative damage .

Organic Synthesis

Carboxylic acids, including 2-Formylthiazole-5-carboxylic acid, are versatile organic compounds used in organic synthesis . They can be used to obtain small molecules, macromolecules, synthetic or natural polymers .

Nanotechnology

In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . 2-Formylthiazole-5-carboxylic acid, with its carboxyl group, can potentially be used in similar applications.

Polymers

Carboxylic acids are used in the area of polymers as monomers, additives, catalysts, etc . Given its structure, 2-Formylthiazole-5-carboxylic acid could potentially be used in similar applications.

Pharmaceuticals

Carboxylic acids and their derivatives are used in the production of pharmaceutical drugs . Given its structure and properties, 2-Formylthiazole-5-carboxylic acid could potentially be used in drug synthesis.

Agriculture

Carboxylic acids play significant roles in agriculture . While specific applications of 2-Formylthiazole-5-carboxylic acid in agriculture are not mentioned in the search results, its carboxylic acid group could potentially make it useful in this field.

Mécanisme D'action

Target of Action

The primary target of 2-Formylthiazole-5-carboxylic acid is the xanthine oxidase enzyme . This enzyme is involved in the metabolism of purines, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid . It is widely distributed in the body, particularly in the liver and intestine .

Mode of Action

2-Formylthiazole-5-carboxylic acid interacts with its target, the xanthine oxidase enzyme, by inhibiting its activity . The compound was found to be active against the enzyme in spectrophotometric assays . The most potent compound in a series of thiazole-5-carboxylic acid derivatives was found to block the catalytic active site of the enzyme, preventing the substrate from binding .

Biochemical Pathways

The inhibition of xanthine oxidase by 2-Formylthiazole-5-carboxylic acid affects the purine metabolism pathway . By preventing the conversion of hypoxanthine and xanthine to uric acid, the compound may help to reduce the levels of uric acid in the body . This could potentially be beneficial in conditions such as gout, which is caused by high levels of uric acid .

Result of Action

The inhibition of xanthine oxidase by 2-Formylthiazole-5-carboxylic acid can lead to a decrease in the production of uric acid . This could potentially result in a reduction of symptoms in conditions such as gout, which are caused by high levels of uric acid .

Propriétés

IUPAC Name |

2-formyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO3S/c7-2-4-6-1-3(10-4)5(8)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBLDKZQHOLFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

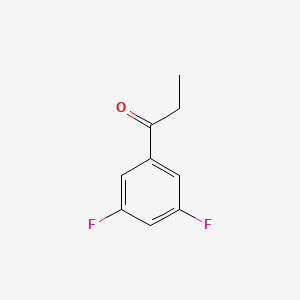

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1345707.png)